Cas no 351992-36-4 (Ethyl (4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-acetate)

Ethyl (4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-acetate is a heterocyclic compound featuring a pyrazole core substituted with bromo, methyl, and nitro functional groups, esterified with ethyl acetate. This structure imparts reactivity suitable for further synthetic modifications, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of bromo and nitro groups enhances its utility in cross-coupling reactions and nucleophilic substitutions, while the ester moiety offers flexibility for derivatization. Its well-defined molecular architecture ensures consistent performance in complex organic syntheses. The compound is typically handled under controlled conditions due to its sensitivity, requiring appropriate storage and handling protocols to maintain stability.
Ethyl (4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-acetate structure
351992-36-4 structure
Product Name:Ethyl (4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-acetate
CAS No:351992-36-4
MF:C8H10BrN3O4
MW:292.08670091629
MDL:MFCD00682561
CID:3054250
PubChem ID:771924
Update Time:2025-05-20

Ethyl (4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-acetate Chemical and Physical Properties

Names and Identifiers

    • (4-Bromo-5-methyl-3-nitro-pyrazol-1-yl)-acetic acid ethyl ester
    • Ethyl 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate
    • ALBB-010019
    • EN300-228190
    • 1H-pyrazole-1-acetic acid, 4-bromo-5-methyl-3-nitro-, ethyl ester
    • ethyl 2-(4-bromo-5-methyl-3-nitro-pyrazol-1-yl)acetate
    • MFCD00682561
    • ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate
    • CS-0187861
    • C8H10BrN3O4
    • ETHYL (4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-ACETATE
    • AG-219/09028062
    • Oprea1_707729
    • 351992-36-4
    • SR-01000551324
    • ethyl 2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)acetate
    • Ethyl2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate
    • AKOS015922330
    • SR-01000551324-1
    • STK348948
    • CCG-198429
    • EU-0060349
    • E76503
    • ethyl {4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}acetate
    • BBL039586
    • AKOS000307681
    • LS-03408
    • Ethyl (4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-acetate
    • MDL: MFCD00682561
    • Inchi: 1S/C8H10BrN3O4/c1-3-16-6(13)4-11-5(2)7(9)8(10-11)12(14)15/h3-4H2,1-2H3
    • InChI Key: OZTZXCSOJKMYDM-UHFFFAOYSA-N
    • SMILES: BrC1C([N+](=O)[O-])=NN(CC(=O)OCC)C=1C

Computed Properties

  • Exact Mass: 290.98547g/mol
  • Monoisotopic Mass: 290.98547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 89.9Ų

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Ethyl (4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-acetate Suppliers

Amadis Chemical Company Limited
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(CAS:351992-36-4)Ethyl (4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-acetate
Order Number:A1156322
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:32
Price ($):244.0
Email:sales@amadischem.com

Additional information on Ethyl (4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-acetate

Ethyl (4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-acetate: A Comprehensive Overview

Ethyl (4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-acetate, also known by its CAS number 351992-36-4, is a compound of significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with bromine, methyl, and nitro groups, along with an ethyl acetate moiety. The combination of these functional groups makes it a versatile molecule with potential applications in various chemical and pharmaceutical industries.

The pyrazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. In this compound, the pyrazole ring is substituted at positions 4, 5, and 3 with bromine, methyl, and nitro groups, respectively. The presence of these substituents significantly influences the chemical reactivity and physical properties of the molecule. The bromine atom at position 4 contributes to the molecule's stability and reactivity, while the methyl group at position 5 adds to its hydrophobicity. The nitro group at position 3 introduces electron-withdrawing effects, which can enhance the molecule's ability to participate in various chemical reactions.

The ethyl acetate moiety attached to the pyrazole ring serves as an ester group. Esters are commonly used in organic synthesis as protecting groups for carboxylic acids or as intermediates in the synthesis of more complex molecules. In this case, the ethyl acetate group adds to the molecule's solubility and may facilitate its use in various synthetic pathways.

Recent studies have highlighted the potential of Ethyl (4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-acetate in drug discovery and development. Its unique structure makes it a promising candidate for exploring new therapeutic agents. For instance, researchers have investigated its role as a precursor for synthesizing bioactive compounds with potential anti-inflammatory or anticancer properties.

In addition to its role in drug development, this compound has also been explored for its applications in materials science. The combination of substituents on the pyrazole ring allows for the creation of materials with tailored electronic properties. For example, derivatives of this compound have been studied for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) or field-effect transistors (FETs).

The synthesis of Ethyl (4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yli)-acetate involves a series of well-established organic reactions. Typically, the synthesis begins with the preparation of the pyrazole ring through condensation reactions involving appropriate nitrogen-containing precursors. Subsequent substitution reactions are then used to introduce the bromine, methyl, and nitro groups at specific positions on the ring. Finally, esterification reactions are employed to attach the ethyl acetate moiety.

One area where this compound has shown particular promise is in catalytic applications. The presence of electron-withdrawing groups on the pyrazole ring makes it an effective ligand for transition metal catalysts. For example, derivatives of this compound have been used as ligands in palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis.

Furthermore, Ethyl (4-Bromo-5-methyl-3-nitro--pyrazol--acetate has been studied for its role in supramolecular chemistry. Its ability to form hydrogen bonds and other non-covalent interactions makes it a valuable building block for constructing supramolecular assemblies. These assemblies have potential applications in areas such as drug delivery systems or molecular sensors.

In conclusion, Ethyl (4-Bromo--methyl--nitro--pyrazol--acetate is a multifaceted compound with a wide range of potential applications across various fields of chemistry and materials science. Its unique structure and functional groups make it an attractive target for further research and development. As new studies continue to uncover its properties and capabilities, this compound is poised to play an increasingly important role in advancing both basic and applied sciences.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:351992-36-4)Ethyl (4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-acetate
A1156322
Purity:99%
Quantity:1g
Price ($):244.0
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